1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol
Description
1,1,1-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol is a fluorinated imidazole derivative characterized by a trifluoromethyl group and a methyl-substituted imidazole ring. Its molecular formula is C₇H₈F₃N₂O, with a molecular weight of 208.15 g/mol (calculated from and ). This structural motif is common in kinase inhibitors and receptor agonists, where fluorine atoms improve metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(1-methylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9F3N2O/c1-12-3-2-11-6(12)4-5(13)7(8,9)10/h2-3,5,13H,4H2,1H3 |
InChI Key |
PPFDPPMMZBLNQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of this compound typically involves multistep organic reactions starting from trifluoromethylated precursors and imidazole derivatives. The key synthetic strategies include:
- Nucleophilic substitution and addition reactions: The trifluoromethyl group is introduced via trifluoromethylated aldehydes or ketones that undergo condensation with imidazole derivatives to form the target compound.
- Imidazole ring functionalization: The 1-methyl substitution on the imidazole ring is usually introduced prior to coupling with the trifluoropropanol backbone.
- Hydroxyl group installation: The propan-2-ol moiety is formed via reduction or nucleophilic addition to carbonyl intermediates.
Specific Synthetic Procedures
A representative synthetic method involves:
- Starting material: 3-fluoropropanal or trifluoromethyl-substituted aldehydes.
- Condensation with 1-methylimidazole: Under acidic or neutral conditions, the aldehyde reacts with 1-methylimidazole to form an imidazolyl-substituted intermediate.
- Reduction step: The intermediate undergoes reduction (e.g., with sodium borohydride or lithium aluminum hydride) to yield the propan-2-ol structure with the trifluoromethyl group intact.
- Purification: The product is purified by chromatography or recrystallization to achieve >98% purity, confirmed by LCMS and NMR spectroscopy.
Advanced Synthetic Techniques
- One-pot procedures: Recent advances have demonstrated the use of one-pot synthesis combining condensation and reduction steps to improve efficiency and yield.
- Enantioselective synthesis: Methods employing chiral catalysts or starting materials enable the preparation of optically active trifluoromethylated imidazole derivatives, which is critical for pharmaceutical applications.
- Continuous flow reactors: For industrial-scale production, continuous flow synthesis enhances reaction control, safety, and scalability while maintaining product purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 1-methylimidazole, trifluoromethyl aldehyde, acid catalyst (e.g., TsOH), MeOH, 20–70 °C | Promotes imidazole coupling |
| Reduction | NaBH4 or LiAlH4, THF or MeOH, 0–60 °C | Selective reduction of aldehyde to alcohol |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity (>98%) |
Reaction Mechanism Insights
- The electrophilic carbonyl carbon of the trifluoromethyl aldehyde undergoes nucleophilic attack by the nitrogen atom of 1-methylimidazole, forming an imine intermediate.
- Subsequent reduction converts the imine or aldehyde group to the corresponding alcohol, yielding the propan-2-ol structure.
- The trifluoromethyl group remains stable throughout, contributing to the compound’s unique physicochemical properties.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise condensation + reduction | Traditional, well-established | 60–80 | High purity, straightforward | Multiple steps, longer time |
| One-pot synthesis | Combined condensation and reduction | 70–85 | Time-efficient, fewer purifications | Requires optimized conditions |
| Enantioselective synthesis | Uses chiral catalysts or substrates | 50–75 | Produces optically active compounds | More complex, costly catalysts |
| Continuous flow synthesis | Industrial scale, flow reactors | 80–90 | Scalable, reproducible, safe | Requires specialized equipment |
Research Discoveries and Applications Related to Preparation
- Optical purity control: Enantiopure trifluoromethylated imidazole derivatives have been synthesized using chiral auxiliaries, enabling studies on stereochemistry-dependent biological activity.
- Novel intermediates: Imidazole N-oxides bearing fluorinated hydroxylalkyl groups serve as precursors for bicyclic trifluoromethylated imidazo-oxazole derivatives, expanding the chemical space accessible from these compounds.
- Catalyst development: Advances in palladium-catalyzed coupling reactions have facilitated the synthesis of complex imidazole derivatives with trifluoromethyl groups, improving yields and selectivity.
- Mechanistic studies: Detailed mechanistic elucidation of the cyclization and substitution reactions involving trifluoromethyl imidazole compounds has informed the design of more efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various alcohol derivatives .
Scientific Research Applications
1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of trifluoromethyl-propanol derivatives with imidazole or benzimidazole substituents. Key structural analogs include:
Physicochemical Properties
| Property | Target Compound | rac-6 | 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol |
|---|---|---|---|
| Molecular Weight | 208.15 g/mol | 537.78 g/mol | 260.21 g/mol |
| logP | ~1.7 | ~3.2 | ~2.5 |
| Water Solubility | Moderate | Low | Low |
| Boiling Point | ~281°C (estimated) | Not reported | >300°C |
The target compound’s lower molecular weight and moderate logP suggest favorable pharmacokinetics compared to bulkier analogs like rac-6 .
Biological Activity
1,1,1-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol is a compound characterized by its trifluoromethyl and imidazole functionalities. Its unique structure offers potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C7H9F3N2O
- Molecular Weight : 226.22 g/mol
- CAS Number : 477713-56-7
- Density : 1.43 g/cm³ (predicted)
- Boiling Point : Approximately 341.5 °C (predicted)
- pKa : 11.56 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor properties and interaction with specific biological targets.
Antitumor Activity
Recent research indicates that compounds containing imidazole rings often exhibit significant antitumor activity. For instance, a study evaluated the effects of various trifluoromethyl-containing compounds on cancer cell lines. The compound demonstrated promising results with an IC50 value comparable to established anticancer agents.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 91.41 ± 13.62 | |
| Apcin | MDA-MB-231 | 80.0 | |
| Compound A | MDA-MB-468 | 30.0 |
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key proteins involved in cell cycle regulation and apoptosis pathways. Specifically, the compound has been shown to affect CDC20 levels, a crucial regulator in mitosis.
Case Study: Interaction with CDC20
In a detailed study examining the effects of this compound on breast cancer cell lines:
"The compound reduced CDC20 protein levels significantly at concentrations of 30 μM, leading to decreased levels of cyclin B1 and securin, which are vital for cell cycle progression" .
Structure–Activity Relationship (SAR)
The structural modifications of imidazole-containing compounds have been pivotal in enhancing their biological activity. The presence of the trifluoromethyl group has been linked to increased lipophilicity and improved interaction with target proteins.
Q & A
Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes:
Imidazole Core Formation : Condensation of 1-methylimidazole precursors (e.g., glyoxal derivatives) under acidic conditions .
Trifluoromethyl Introduction : Fluorination via halogen exchange (e.g., using ClCF₃ reagents) or direct substitution .
Propanol Side Chain Attachment : Nucleophilic substitution with 3-chloropropanol or epoxide ring-opening under basic conditions .
Key factors:
- Temperature control (e.g., 60–80°C for fluorination to avoid side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Glyoxal, NH₄Cl, 80°C | 65–75 | 90 |
| 2 | ClCF₃, KF, DMF | 50–60 | 85 |
| 3 | 3-Chloropropanol, K₂CO₃ | 70–80 | 95 |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 4.2–4.5 ppm (propanol -OH), δ 7.2–7.8 ppm (imidazole protons) .
- FT-IR : O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 224.023 .
- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL or OLEX2. For example, iodinated analogs enable unambiguous determination of chiral centers via heavy-atom methods .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to trifluoromethyl and imidazole groups; limited solubility in water .
- Stability :
- Acid-sensitive (imidazole protonation disrupts aromaticity).
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Hydrophobicity : LogP ≈ 1.7 (calculated via XLogP3), influencing membrane permeability in biological assays .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated (e.g., nucleophilic substitutions or fluorination pathways)?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or in situ NMR. For example, trifluoromethylation follows second-order kinetics in DMF .
- Isotopic Labeling : Use ¹⁸O-labeled propanol to track oxygen migration during substitutions .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates. Software: Gaussian 16 .
Q. What strategies are used to study its biological activity, and how do structural modifications enhance efficacy?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : MIC assays against S. aureus (IC₅₀ ≈ 12 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) .
- Structure-Activity Relationship (SAR) :
- Replace propanol with amine: Increased cytotoxicity (e.g., IC₅₀ from 15 µM to 8 µM in HeLa cells) .
- Modify imidazole substituents: Methyl → ethyl reduces logP by 0.3, altering bioavailability .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer :
- Challenges : Low melting point (~80°C), hygroscopicity, and polymorphism .
- Solutions :
- Co-crystallization with HCl forms stable salts (e.g., hydrochloride salt for X-ray analysis) .
- Slow evaporation in EtOAc/hexane (1:3) yields single crystals .
- Software Tools : SHELXL for refinement; OLEX2 for structure visualization .
Q. How is stereochemical purity ensured during synthesis, particularly for chiral intermediates?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IC-3 columns (hexane:isopropanol = 90:10) .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>98%) via Cotton effects at 220–250 nm .
- X-ray of Derivatives : Iodinated or brominated analogs provide heavy atoms for unambiguous stereochemical assignment .
Q. How do computational methods predict its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., EGFR kinase). Key interactions:
- Imidazole N-H…O hydrogen bonds (2.1 Å).
- Trifluoromethyl group in hydrophobic pockets .
- Molecular Dynamics (MD) : GROMACS simulates stability of ligand-protein complexes over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
